molecular formula C10H11NO2 B3382862 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- CAS No. 37526-68-4

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-

Cat. No.: B3382862
CAS No.: 37526-68-4
M. Wt: 177.2 g/mol
InChI Key: LFDYHVHOUPBVDP-UHFFFAOYSA-N
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Description

2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various medicinal applications. This compound, in particular, has shown potential in pharmacological studies due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- typically involves the cyclization of appropriate precursors. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the benzazepine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
  • 2,3,4,5-Tetrahydro-1H-benzo[b]azepine
  • 7-Hydroxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Comparison: 2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy- is unique due to the presence of the hydroxy group at the 8-position, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from other benzazepine derivatives that may lack this functional group or have different substitution patterns .

Properties

IUPAC Name

7-hydroxy-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-2-1-7-3-4-11-10(13)6-8(7)5-9/h1-2,5,12H,3-4,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDYHVHOUPBVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230437
Record name 1,3,4,5-Tetrahydro-8-hydroxy-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37526-68-4
Record name 1,3,4,5-Tetrahydro-8-hydroxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37526-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,5-Tetrahydro-8-hydroxy-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,5-tetrahydro-8-hydroxy-2H-3-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-
Reactant of Route 2
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-
Reactant of Route 3
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-
Reactant of Route 4
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-
Reactant of Route 5
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-
Reactant of Route 6
2H-3-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-hydroxy-

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